molecular formula C16H22BNO3 B1627176 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone CAS No. 937591-32-7

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone

Cat. No. B1627176
M. Wt: 287.2 g/mol
InChI Key: UXKBEEFKAJIQLK-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Organic Synthesis

    • Application : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups .
    • Method : It can be synthesized through nucleophilic and amidation reactions .
    • Results : The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Medicine and Biology

    • Application : Aryl borate is one of the most important compounds in organic synthesis and has a wide range of applications in pharmacy and biology .
    • Method : Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Results : Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
  • Drug Delivery

    • Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • Method : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
    • Results : They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Chemical Engineering

    • Application : Nitrogen heterocyclic compounds widely exist in nature and organisms and attract great attention in the fields of medicine, pesticides, functional materials, and chemical engineering .
    • Method : Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
    • Results : They also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .
  • Borylation

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The reaction involves the use of a palladium catalyst .
    • Results : The product is pinacol benzyl boronate .
  • Hydroboration

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method : The reaction involves the use of transition metal catalysts .
    • Results : The product is a boronate .
  • Synthesis of Imidazopyridazines

    • Application : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .
    • Method : The specific synthesis methods are not detailed in the source, but typically involve a series of chemical reactions .
    • Results : The resulting imidazopyridazines can act as therapeutic kinase inhibitors .
  • Synthesis of COFs and Macromolecules

    • Application : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is used for synthesising COFs (Covalent Organic Frameworks) and macromolecules .
    • Method : The specific synthesis methods are not detailed in the source, but typically involve a series of chemical reactions .
    • Results : The resulting COFs and macromolecules have applications in iodine capture, OLEDs (Organic Light Emitting Diodes), and light-induced hydrogen generation .
  • Synthesis of 1H-Indazole Derivatives

    • Application : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
    • Method : The compound is acquired through two substitution reactions .
    • Results : The structure of the compound was characterized by FTIR, 1H and 13C NMR spectroscopy, and MS .
  • Synthesis of Organoboron Compounds

    • Application : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups .
    • Method : It can be synthesized through nucleophilic and amidation reactions .
    • Results : The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-11(19)18-9-8-12-10-13(6-7-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKBEEFKAJIQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587816
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone

CAS RN

937591-32-7
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Scheele, JA Geiger, AE DeRocher… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
In Toxoplasma gondii , calcium-dependent protein kinase 1 (CDPK1) is an essential protein kinase required for invasion of host cells. We have developed several hundred CDPK1 …
Number of citations: 16 journals.asm.org
AL Smith, KL Andrews, H Beckmann… - Journal of medicinal …, 2015 - ACS Publications
The structure-based design and optimization of a novel series of selective PERK inhibitors are described resulting in the identification of 44 as a potent, highly selective, and orally …
Number of citations: 79 pubs.acs.org

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